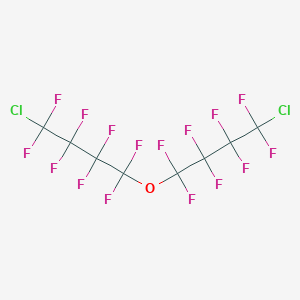
Bis(4-chlorooctafluorobutyl)ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-chlorooctafluorobutyl)ether is a chemical compound with the molecular formula C8Cl2F16O and a molecular weight of 486.97 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of two 4-chlorooctafluorobutyl groups connected by an ether linkage . The exact structure can be represented by the InChI code: 1S/C8Cl2F16O/c9-5(19,20)1(11,12)3(15,16)7(23,24)27-8(25,26)4(17,18)2(13,14)6(10,21)22 .Physical And Chemical Properties Analysis
This compound has a density of 1.756g/cm3, a boiling point of 169.5ºC at 760 mmHg, and a flash point of 56.3ºC . Its exact mass is 485.90700, and it has a LogP value of 6.39300 .Applications De Recherche Scientifique
Liquid Crystal Research
- The study by Henderson & Imrie (2011) discusses the transitional properties of methylene-linked liquid crystal dimers, which exhibit two monotropic mesophases: a normal nematic phase and a lower temperature phase assigned as a twist-bend nematic phase. This research highlights the complex behavior of liquid crystal dimers, which might be relevant to understanding the applications of other complex ethers in liquid crystal technologies (Henderson & Imrie, 2011).
Environmental Impact of Flame Retardants
- Zuiderveen, Slootweg, & de Boer (2020) review the occurrence of novel brominated flame retardants (NBFRs) in indoor environments, highlighting the need for research on their occurrence, environmental fate, and toxicity. This parallels the importance of studying compounds like Bis(4-chlorooctafluorobutyl)ether for their environmental persistence and effects (Zuiderveen, Slootweg, & de Boer, 2020).
Reactive Pollutants
- The comprehensive review by Wang et al. (2021) on the analytical method, occurrence, transformation, and toxicity of Bisphenol A diglycidyl ether (BADGE)-based epoxy resin, emphasizes the environmental and health impacts of reactive pollutants. The study suggests that similar compounds could also have significant environmental and health implications, necessitating thorough research (Wang et al., 2021).
Anesthesia Monitoring
- Drummond (2000) discusses the application of the bispectral index in monitoring the depth of anesthesia, which involves understanding the effects of various anesthetic agents on brain activity. Research into chemical compounds affecting neurological functions or monitoring could benefit from similar approaches (Drummond, 2000).
Endocrine Disruptors
- Studies on Bisphenol A (BPA) and its analogues, such as those by Huang et al. (2012), highlight concerns over endocrine-disrupting chemicals. Given the structural specificity of chemicals like this compound, understanding their potential as endocrine disruptors is crucial (Huang et al., 2012).
Mécanisme D'action
Safety and Hazards
Bis(4-chlorooctafluorobutyl)ether is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause specific target organ toxicity upon single exposure (Category 3) . It is advised to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapours, or spray . In case of exposure, immediate medical help should be sought .
Orientations Futures
Propriétés
IUPAC Name |
1-chloro-4-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutoxy)-1,1,2,2,3,3,4,4-octafluorobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl2F16O/c9-5(19,20)1(11,12)3(15,16)7(23,24)27-8(25,26)4(17,18)2(13,14)6(10,21)22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAVLUGHTWKNCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)(F)F)(C(OC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl2F16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372246 |
Source


|
| Record name | Bis(4-chlorooctafluorobutyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149697-40-5 |
Source


|
| Record name | Bis(4-chlorooctafluorobutyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 149697-40-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


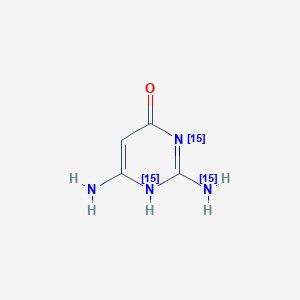
![Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B114505.png)
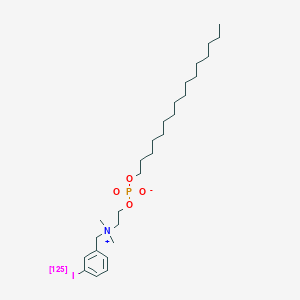

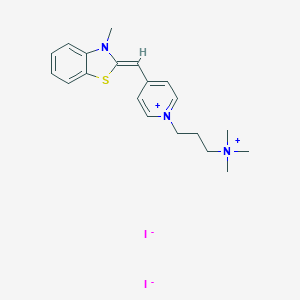
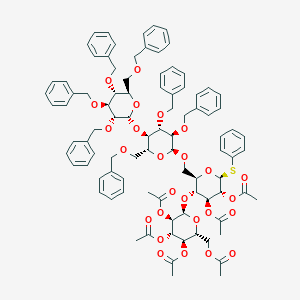
![7-(Acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphadodecane-1-aminium]](/img/structure/B114518.png)
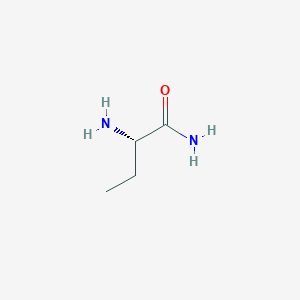

![4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol](/img/structure/B114527.png)
![Methyl 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylate](/img/structure/B114529.png)

